molecular formula C14H16N2O7S B2888649 N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine CAS No. 1082868-22-1

N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine

Cat. No.: B2888649
CAS No.: 1082868-22-1
M. Wt: 356.35
InChI Key: MXLWGGRCQUQVFM-UHFFFAOYSA-N
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Description

N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine is a complex organic compound that features a benzodioxole moiety, a nitro group, and a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, followed by the introduction of the nitro group. The final step involves the conjugation of the cysteine derivative to the nitro-benzodioxole intermediate. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMAP and EDCI under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents include hydrogen gas, palladium catalysts, and solvents like dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzodioxole moiety may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine is unique due to its combination of a benzodioxole moiety, a nitro group, and a cysteine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-acetamido-3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7S/c1-8(17)15-10(14(18)19)6-24-13(5-16(20)21)9-2-3-11-12(4-9)23-7-22-11/h2-4,10,13H,5-7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWGGRCQUQVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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